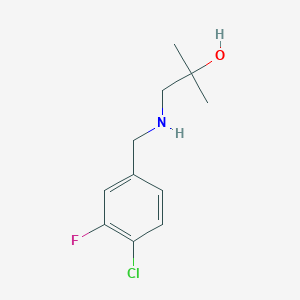
6-(Cyclopropylmethoxy)hexane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Cyclopropylmethoxy)hexane-1-sulfonyl chloride is an organic compound with the molecular formula C10H19ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is characterized by the presence of a cyclopropylmethoxy group attached to a hexane chain, which is further connected to a sulfonyl chloride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylmethoxy)hexane-1-sulfonyl chloride typically involves the reaction of hexane-1-sulfonyl chloride with cyclopropylmethanol. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution reaction. The general reaction scheme is as follows:
Hexane-1-sulfonyl chloride+Cyclopropylmethanol→6-(Cyclopropylmethoxy)hexane-1-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Cyclopropylmethoxy)hexane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the cyclopropylmethoxy group can lead to the formation of cyclopropylmethoxy sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonyl Hydrides: Formed by reduction reactions
Sulfonic Acids: Formed by oxidation reactions
Applications De Recherche Scientifique
6-(Cyclopropylmethoxy)hexane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly as a building block for sulfonamide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of 6-(Cyclopropylmethoxy)hexane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Tosyl chloride: Contains a toluene group instead of a cyclopropylmethoxy group.
Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group, making it more reactive.
Uniqueness
6-(Cyclopropylmethoxy)hexane-1-sulfonyl chloride is unique due to the presence of the cyclopropylmethoxy group, which imparts specific steric and electronic properties to the compound. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H19ClO3S |
|---|---|
Poids moléculaire |
254.77 g/mol |
Nom IUPAC |
6-(cyclopropylmethoxy)hexane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c11-15(12,13)8-4-2-1-3-7-14-9-10-5-6-10/h10H,1-9H2 |
Clé InChI |
RCSXWTOTURBSQK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COCCCCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


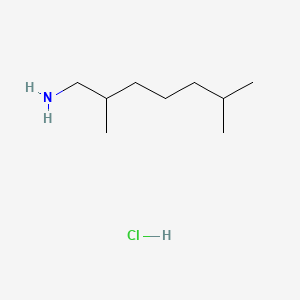

![5-[(4-Fluorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13476291.png)

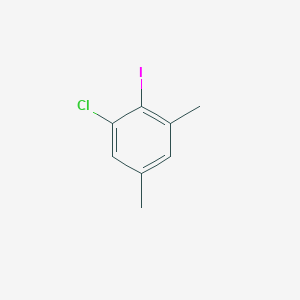

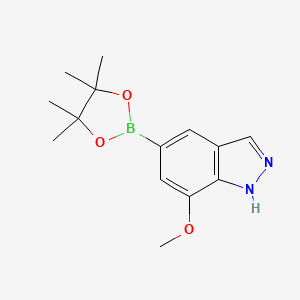
![8-Oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione](/img/structure/B13476311.png)
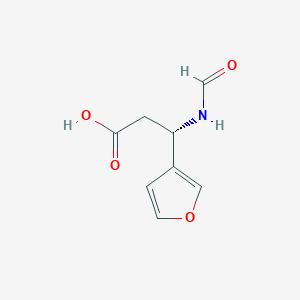
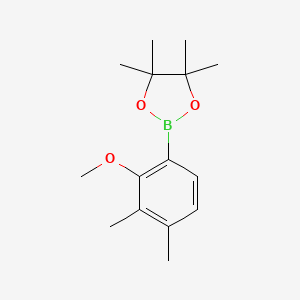
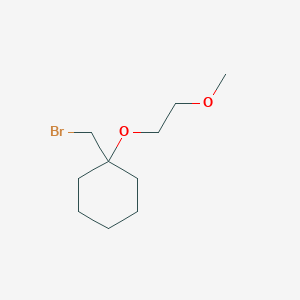

![tert-butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13476344.png)
